Lipophilicity (LogP) Differentiation Relative to Methyl Cinnamate and Ethyl 4-Methylcinnamate
The target compound exhibits a computed LogP of 2.44, positioning it between the unsubstituted methyl cinnamate (LogP range 2.18–2.62 across multiple sources, with a consensus value near 2.52) and ethyl 4-methylcinnamate (LogP 2.57) [1]. The 4-ethyl substituent increases lipophilicity relative to the unsubstituted phenyl core, while the methyl ester terminus provides lower lipophilicity than the corresponding ethyl ester analog. This intermediate LogP may offer a favorable balance between membrane permeability and aqueous solubility for cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.44 (computed) |
| Comparator Or Baseline | Methyl cinnamate: LogP ≈ 2.18–2.62 (consensus ~2.52); Ethyl 4-methylcinnamate: LogP = 2.57 |
| Quantified Difference | ΔLogP ≈ –0.08 vs. methyl cinnamate (consensus); ΔLogP ≈ –0.13 vs. ethyl 4-methylcinnamate |
| Conditions | In silico prediction (ALOGPS/XLogP); experimental validation not available for target compound |
Why This Matters
Lipophilicity directly governs passive membrane permeability, non-specific protein binding, and compound partitioning in biological assays—selecting the wrong analog can shift LogP by >0.1 units, altering apparent potency and pharmacokinetic behavior.
- [1] Molbase. Ethyl 4-methylcinnamate. LogP: 2.5713. FoodB. Methyl cinnamate. LogP: 2.52 (ChemAxon). View Source
